![molecular formula C16H16ClFN2O2 B5468653 1-(2-chloro-6-fluorobenzyl)-4-(2-furoyl)piperazine](/img/structure/B5468653.png)
1-(2-chloro-6-fluorobenzyl)-4-(2-furoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chloro-6-fluorobenzyl)-4-(2-furoyl)piperazine, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been studied extensively for its ability to target specific cellular pathways and modulate the immune system. In
Applications De Recherche Scientifique
1-(2-chloro-6-fluorobenzyl)-4-(2-furoyl)piperazine has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including cancer and autoimmune disorders. It has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling. This inhibition leads to the suppression of B-cell activation and proliferation, which can be beneficial in the treatment of B-cell malignancies and autoimmune diseases.
Mécanisme D'action
1-(2-chloro-6-fluorobenzyl)-4-(2-furoyl)piperazine exerts its pharmacological effects by inhibiting the activity of BTK, which is a critical enzyme in the B-cell receptor signaling pathway. BTK is responsible for the activation of downstream signaling pathways that lead to B-cell proliferation and survival. By inhibiting BTK, this compound can suppress B-cell activation and proliferation, leading to the inhibition of tumor growth and the suppression of autoimmune responses.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects, including the inhibition of B-cell activation and proliferation, the suppression of tumor growth, and the modulation of the immune system. In preclinical studies, this compound has been shown to have potent anti-tumor activity in various cancer models, including lymphoma, leukemia, and multiple myeloma. Additionally, this compound has been shown to be effective in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus, by suppressing the activity of autoreactive B-cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(2-chloro-6-fluorobenzyl)-4-(2-furoyl)piperazine is its high selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. Additionally, this compound has demonstrated excellent pharmacokinetic properties, including good oral bioavailability and a long half-life, making it a suitable candidate for clinical development. However, one of the limitations of this compound is its relatively low solubility, which can make it challenging to formulate for use in preclinical and clinical studies.
Orientations Futures
There are several potential future directions for the development of 1-(2-chloro-6-fluorobenzyl)-4-(2-furoyl)piperazine. One area of research is the exploration of combination therapies that can enhance the efficacy of this compound in the treatment of cancer and autoimmune disorders. Additionally, there is a need for further studies to optimize the formulation and delivery of this compound to improve its solubility and bioavailability. Finally, ongoing clinical trials will provide valuable information on the safety and efficacy of this compound in humans, which will inform future development and potential regulatory approval.
Méthodes De Synthèse
The synthesis of 1-(2-chloro-6-fluorobenzyl)-4-(2-furoyl)piperazine involves a multi-step process that includes the reaction of 2-chloro-6-fluorobenzyl chloride with 2-furoic acid to form an intermediate, which is then reacted with piperazine. The final product is obtained after purification and isolation. This synthesis method has been optimized to produce high yields of pure this compound, making it a viable option for large-scale production.
Propriétés
IUPAC Name |
[4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN2O2/c17-13-3-1-4-14(18)12(13)11-19-6-8-20(9-7-19)16(21)15-5-2-10-22-15/h1-5,10H,6-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVUMFWAPNBBJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC=C2Cl)F)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.